molecular formula C7H8ClNO B1269084 (2-Amino-5-chlorophenyl)methanol CAS No. 37585-25-4

(2-Amino-5-chlorophenyl)methanol

Cat. No.: B1269084
CAS No.: 37585-25-4
M. Wt: 157.6 g/mol
InChI Key: CLKBZWDZDVOIGJ-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)methanol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-5-chlorobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Enantiopure Amino Alcohols

The synthesis of enantiomerically pure syn-2-amino alcohols is a significant application of compounds like 2-amino-5-chlorobenzyl alcohol. This process involves the addition of diethylzinc to chiral alpha-(dibenzylamino) aldehydes, resulting in syn-2-(dibenzylamino) alcohols with high diastereomeric excesses. Debenzylation of these compounds yields the amino alcohols, which are essential in various chemical processes (Andrés et al., 1996).

Biocatalytic Approaches in Synthesis

Biocatalysis, involving protein engineering or screening, enhances the synthetic opportunities for small chiral molecules like 2-amino-5-chlorobenzyl alcohol. These molecules are crucial in the synthesis of biologically active molecules and chiral auxiliaries. Advances in enzymatic mechanisms and the combination of various (bio)catalysts have led to significant progress in chemical synthesis (Gupta & Mahajan, 2018).

Inhibitors of Neuronal Monoamine Uptake

2-Amino-5-chlorobenzyl alcohol derivatives have been studied for their role in inhibiting the neuronal uptake of neurotransmitters like 5-hydroxytryptamine. This research contributes to understanding the mechanisms of action for potential antidepressant agents and the development of new therapeutic compounds (Lindberg et al., 1978).

Safety and Hazards

2-Amino-5-chlorobenzyl alcohol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Properties

IUPAC Name

(2-amino-5-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKBZWDZDVOIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343027
Record name 2-Amino-5-chlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37585-25-4
Record name 2-Amino-5-chlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chlorobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-5-chlorophenyl)methanol
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(2-Amino-5-chlorophenyl)methanol
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(2-Amino-5-chlorophenyl)methanol
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(2-Amino-5-chlorophenyl)methanol
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